ethyl (2S,3S)-2-methylpiperidine-3-carboxylate;ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;dihydrochloride
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Overview
Description
Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate; ethyl (2R,3R)-2-methylpiperidine-3-carboxylate; dihydrochloride is a chiral compound consisting of two enantiomers. These enantiomers are mirror images of each other and have distinct spatial arrangements, which can lead to different biological activities and properties. The compound is often used in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-2-methylpiperidine-3-carboxylate and ethyl (2R,3R)-2-methylpiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Chiral Resolution: The enantiomers are separated using chiral resolution techniques, which may involve the use of chiral catalysts or chiral chromatography.
Esterification: The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.
Purification: The final product is purified using recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Using industrial reactors to carry out the esterification process efficiently.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield.
Continuous Purification: Utilizing continuous purification techniques such as simulated moving bed chromatography to separate and purify the enantiomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution for ester hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate; ethyl (2R,3R)-2-methylpiperidine-3-carboxylate; dihydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, leading to distinct biological effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Agonism/Antagonism: Acting as an agonist or antagonist at specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate
- Ethyl (2R,3R)-2-methylpiperidine-3-carboxylate
- Methyl (2S,3S)-2-methylpiperidine-3-carboxylate
- Methyl (2R,3R)-2-methylpiperidine-3-carboxylate
Uniqueness
The uniqueness of ethyl (2S,3S)-2-methylpiperidine-3-carboxylate; ethyl (2R,3R)-2-methylpiperidine-3-carboxylate; dihydrochloride lies in its specific chiral configuration, which can lead to different biological activities compared to its methyl counterparts. The ethyl ester group may also influence its solubility and reactivity, making it suitable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of ethyl (2S,3S)-2-methylpiperidine-3-carboxylate; ethyl (2R,3R)-2-methylpiperidine-3-carboxylate; dihydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl (2S,3S)-2-methylpiperidine-3-carboxylate;ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H17NO2.2ClH/c2*1-3-12-9(11)8-5-4-6-10-7(8)2;;/h2*7-8,10H,3-6H2,1-2H3;2*1H/t2*7-,8-;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUCTPDKPTTXBY-VISRLEPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C.CCOC(=O)C1CCCNC1C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN[C@@H]1C.CCOC(=O)[C@H]1CCCN[C@H]1C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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